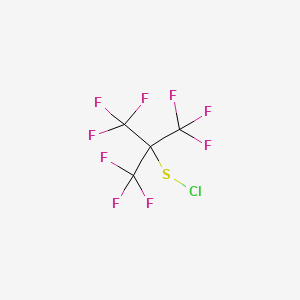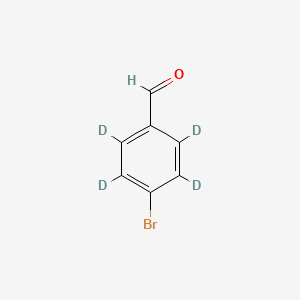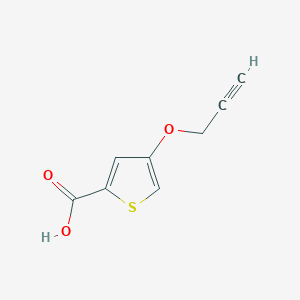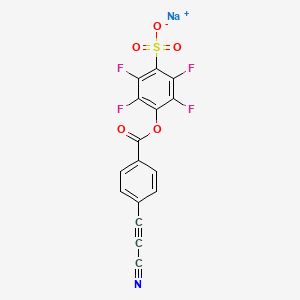
N-Methylformamide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylformamide-d5 is a deuterated form of N-Methylformamide, where the hydrogen atoms are replaced with deuterium. This compound is a colorless, nearly odorless liquid at room temperature. It is primarily used as a reagent in various organic syntheses and has limited applications as a highly polar solvent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methylformamide-d5 is typically prepared by allowing deuterated methylamine to react with deuterated methyl formate. The reaction proceeds as follows:
CD3NH2+DCOOCD3→DCONHCD3+CD3OH
This reaction is carried out under controlled conditions to ensure the complete exchange of hydrogen with deuterium .
Industrial Production Methods
The industrial production of this compound involves a two-step continuous technological process. The first step is the catalytic dehydrogenation of deuterated methyl alcohol to produce deuterated methyl formate. The second step involves the aminating reaction of deuterated methyl formate with deuterated methylamine. The reaction conditions include temperatures ranging from 150 to 350°C and pressures from 0 to 0.2 MPa for the dehydrogenation step, and temperatures from 0 to 90°C and pressures from 0 to 1.5 MPa for the aminating reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylformamide-d5 undergoes various types of chemical reactions, including:
Reduction: It can be reduced to formamide under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterated methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals (OH) are commonly used as oxidizing agents under atmospheric conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Methylisocyanate, formamide, and other nitrogen-containing compounds.
Reduction: Formamide.
Substitution: Various substituted formamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methylformamide-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and protein folding due to its ability to form hydrogen bonds.
Medicine: It is used in the development of deuterated drugs, which have improved metabolic stability and reduced toxicity.
Wirkmechanismus
N-Methylformamide-d5 exerts its effects through various mechanisms, including:
Hydrogen Bonding: The deuterium atoms in this compound can form strong hydrogen bonds with other molecules, affecting their stability and reactivity.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterated methyl group is replaced by other nucleophiles, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
N-Methylformamide-d5 is unique compared to other similar compounds due to the presence of deuterium atoms, which provide it with distinct properties. Some similar compounds include:
N-Methylformamide: The non-deuterated form, which has similar chemical properties but different physical properties due to the presence of hydrogen instead of deuterium.
N,N-Dimethylformamide: A related compound with two methyl groups attached to the nitrogen atom, which is more commonly used as a solvent due to its greater stability.
Formamide: The simplest formamide, which lacks the methyl group and has different reactivity and applications.
This compound stands out due to its isotopic labeling, which makes it valuable in various research applications, particularly in studies involving isotopic effects and reaction mechanisms.
Eigenschaften
CAS-Nummer |
863653-47-8 |
|---|---|
Molekularformel |
C2H5NO |
Molekulargewicht |
64.10 g/mol |
IUPAC-Name |
N,1-dideuterio-N-(trideuteriomethyl)formamide |
InChI |
InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D/hD |
InChI-Schlüssel |
ATHHXGZTWNVVOU-OMGDYAOASA-N |
Isomerische SMILES |
[2H]C(=O)N([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)
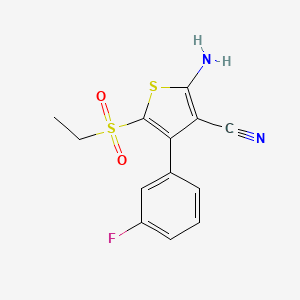
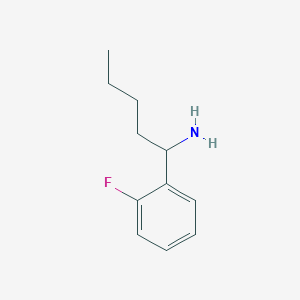


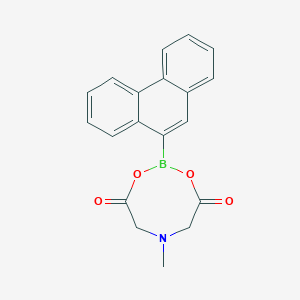
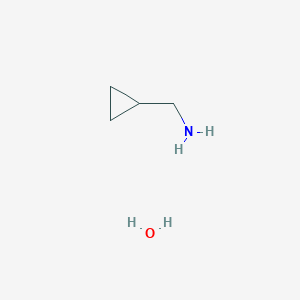

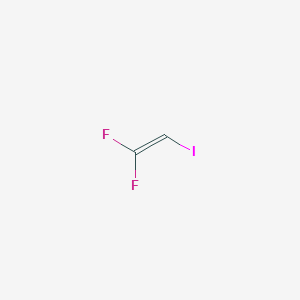
![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
